rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans
CAS No.:
Cat. No.: VC20235296
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O4 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | (1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10+/m0/s1 |
| Standard InChI Key | GACWXAABXADULL-WCBMZHEXSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)OC)[C@@H]2C[C@H]2C(=O)O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2CC2C(=O)O |
Introduction
rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative characterized by its unique structure, which integrates a cyclopropane ring with a carboxylic acid functional group and a 2,5-dimethoxyphenyl substituent. This compound is known for its racemic nature, meaning it consists of equal parts of two enantiomers, which may exhibit different biological activities and chemical properties.
Synthesis Methods
The synthesis of rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods, including cyclopropanation reactions. These methods typically require careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of protecting groups may also be necessary to prevent unwanted reactions during multi-step syntheses.
Comparison with Similar Compounds
Several compounds share structural similarities with rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | Cyclopropane derivative | Different methoxy substitution position |
| rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | Amino acid derivative | Incorporates an amino group enhancing biological activity |
| trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Halogenated cyclopropane | Presence of dichlorovinyl group influencing reactivity |
Potential Applications in Medicinal Chemistry
The unique structure of rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, particularly its stereochemistry and functional groups, allows for specific binding affinities at biological targets such as enzymes or receptors. This suggests potential applications in the development of drugs targeting specific biological pathways.
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